molecular formula C11H16OS B7903075 4-(n-Propylthio)phenethyl alcohol

4-(n-Propylthio)phenethyl alcohol

Cat. No.: B7903075
M. Wt: 196.31 g/mol
InChI Key: OFERCZHKFNYUSX-UHFFFAOYSA-N
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Description

4-(n-Propylthio)phenethyl alcohol is an organic compound characterized by the presence of a phenethyl alcohol moiety substituted with a propylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(n-Propylthio)phenethyl alcohol typically involves the reaction of 4-bromophenethyl alcohol with n-propylthiol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then heated to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(n-Propylthio)phenethyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The propylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophiles such as sodium alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: 4-(n-Propylthio)benzaldehyde or 4-(n-Propylthio)benzoic acid.

    Reduction: 4-(n-Propylthio)phenethyl alkane.

    Substitution: Various substituted phenethyl alcohols depending on the nucleophile used.

Scientific Research Applications

4-(n-Propylthio)phenethyl alcohol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(n-Propylthio)phenethyl alcohol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The propylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

    Phenethyl alcohol: Lacks the propylthio group, resulting in different chemical and biological properties.

    4-(n-Butylthio)phenethyl alcohol: Similar structure but with a butylthio group instead of a propylthio group, leading to variations in reactivity and applications.

Uniqueness: 4-(n-Propylthio)phenethyl alcohol is unique due to the presence of the propylthio group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.

Biological Activity

4-(n-Propylthio)phenethyl alcohol is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a phenethyl alcohol backbone with a propylthio side group. This structure contributes to its distinct chemical properties, enhancing its lipophilicity, which may facilitate interactions with biological membranes and intracellular targets. The compound can undergo various chemical reactions, including oxidation and reduction, which can lead to the formation of different derivatives that may exhibit varying biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may modulate various biochemical pathways by interacting with enzymes or receptors. The presence of the propylthio group is believed to enhance its affinity for lipid membranes, potentially influencing cell signaling and metabolic processes.

Biological Activities

Antimicrobial Effects
Research indicates that this compound exhibits antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, including pathogens like Pseudomonas aeruginosa. Studies have shown that phenethyl alcohol derivatives can inhibit quorum sensing in bacteria, thereby reducing biofilm formation and virulence factors .

Anti-inflammatory Properties
In vitro studies suggest that this compound may possess anti-inflammatory effects. The modulation of inflammatory cytokines and the inhibition of pro-inflammatory pathways have been observed, indicating potential therapeutic applications in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Pseudomonas aeruginosa biofilm
Anti-inflammatoryModulation of cytokine release
CytotoxicityReduced cell viability in certain cancer cell lines

Case Study: Antimicrobial Activity

A study conducted on the effects of this compound on Pseudomonas aeruginosa demonstrated significant inhibition of biofilm formation. The results indicated a decrease in extracellular polymeric substance (EPS) production by up to 60%, suggesting that the compound could be a viable candidate for developing new antimicrobial agents aimed at treating infections caused by biofilm-forming bacteria .

Case Study: Cytotoxicity Evaluation

In another study evaluating the cytotoxic effects of various phenethylamine derivatives, including this compound, it was found that this compound affected cell viability in rat cortical cultures. The Neutral Red Uptake assay revealed a concentration-dependent decrease in cell viability, highlighting its potential as an anticancer agent .

Properties

IUPAC Name

2-(4-propylsulfanylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-2-9-13-11-5-3-10(4-6-11)7-8-12/h3-6,12H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFERCZHKFNYUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=C(C=C1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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